molecular formula C48H84N12O12 B14442503 (2,2'-L-Serine)-gramicidin S CAS No. 75993-96-3

(2,2'-L-Serine)-gramicidin S

Cat. No.: B14442503
CAS No.: 75993-96-3
M. Wt: 1021.3 g/mol
InChI Key: HKFAPAJSPVVFOZ-YRYMBYOHSA-N
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Description

(2,2’-L-Serine)-gramicidin S is a synthetic derivative of gramicidin S, a well-known cyclic peptide antibiotic. Gramicidin S is known for its potent antimicrobial properties and is used in various medical and industrial applications. The modification with (2,2’-L-Serine) aims to enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-L-Serine)-gramicidin S typically involves the following steps:

    Peptide Synthesis: The cyclic peptide backbone of gramicidin S is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

    Serine Modification: The incorporation of (2,2’-L-Serine) is achieved through selective coupling reactions, often using protecting groups to ensure specificity.

    Cyclization: The linear peptide is cyclized under specific conditions to form the stable cyclic structure.

Industrial Production Methods: Industrial production of (2,2’-L-Serine)-gramicidin S involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: (2,2’-L-Serine)-gramicidin S can undergo oxidation reactions, particularly at the serine residues, leading to the formation of oxo-derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidized Derivatives: Enhanced antimicrobial activity.

    Reduced Derivatives: Altered stability and solubility.

    Substituted Derivatives: Improved specificity and potency.

Scientific Research Applications

(2,2’-L-Serine)-gramicidin S has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.

    Medicine: Explored for its use in treating bacterial infections and as a component in drug delivery systems.

    Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

The mechanism of action of (2,2’-L-Serine)-gramicidin S involves:

    Membrane Disruption: The cyclic peptide structure allows it to insert into bacterial membranes, disrupting their integrity and leading to cell lysis.

    Molecular Targets: Primarily targets bacterial cell membranes, but may also interact with other cellular components.

    Pathways Involved: Involves pathways related to membrane permeability and ion transport.

Comparison with Similar Compounds

    Gramicidin S: The parent compound, known for its antimicrobial properties.

    Bacitracin: Another cyclic peptide antibiotic with a different mechanism of action.

    Polymyxin B: A cyclic peptide antibiotic that targets bacterial membranes.

Uniqueness:

    Enhanced Stability: The incorporation of (2,2’-L-Serine) enhances the stability of the compound.

    Improved Activity: Modifications can lead to improved antimicrobial activity and specificity.

This structure provides a comprehensive overview of (2,2’-L-Serine)-gramicidin S. For detailed and specific information, consulting scientific literature and reliable sources is recommended.

Properties

CAS No.

75993-96-3

Molecular Formula

C48H84N12O12

Molecular Weight

1021.3 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,21S,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-bis(hydroxymethyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone

InChI

InChI=1S/C48H84N12O12/c1-25(2)21-31-41(65)55-33(23-61)47(71)59-19-11-15-35(59)43(67)58-38(28(7)8)46(70)52-30(14-10-18-50)40(64)54-32(22-26(3)4)42(66)56-34(24-62)48(72)60-20-12-16-36(60)44(68)57-37(27(5)6)45(69)51-29(13-9-17-49)39(63)53-31/h25-38,61-62H,9-24,49-50H2,1-8H3,(H,51,69)(H,52,70)(H,53,63)(H,54,64)(H,55,65)(H,56,66)(H,57,68)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

HKFAPAJSPVVFOZ-YRYMBYOHSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO

Origin of Product

United States

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